2-(2-Nonenyl)-3-methylquinolin-4(1H)-one
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Overview
Description
HMNQ is a natural quinolone which acts synergistically with HQNO to inhibit bacterial growth by targeting distinct steps in energy production, as well as by inhibiting pyrimidine biosynthesis.
Scientific Research Applications
Structural and Spectroscopic Investigations
- Spectroscopic Analysis : The study of quinoline derivatives, such as 2-chloro-3-methylquinoline, involves spectroscopic techniques like UV–Vis, NMR, FT-IR, and FT-Raman. These techniques are essential for understanding the structural and spectroscopic features of quinoline compounds (Kose, Atac, & Bardak, 2018).
Chemical Synthesis and Reactivity
- Synthesis and Functionalization : Quinoline derivatives undergo various chemical reactions, leading to functionalization of the molecule. For example, the reaction of 2-methylquinoline with other compounds can result in double functionalization at the nitrogen atom and the methyl group (Belyaeva et al., 2017).
Computational Studies and Molecular Modeling
- Computational Analysis : Computational methods like density functional theory (DFT) are used for investigating the molecular geometry and vibrational wavenumbers of quinoline derivatives. This approach helps in understanding the stability and electronic properties of these compounds (Pourmousavi et al., 2016).
Anticancer Activity Evaluation
- Anticancer Potential : Novel derivatives of quinoline, such as 7-amino-4-methylquinolin-2(1H)-one, have been evaluated for their anticancer activity. These compounds exhibit selective activity against various types of cancer cells, making them potential candidates for anticancer drugs (Kubica et al., 2018).
Antiangiogenic Effects
- Antiangiogenic Properties : Certain quinoline derivatives have been studied for their antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth. This property is significant for developing treatments targeting abnormal blood vessel growth in diseases like cancer (Mabeta, Auer, & Mphahlele, 2009).
Antioxidant Application in Lubricants
- Lubricating Grease Antioxidants : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases. Their efficiency as oxidation inhibitors is significant for improving the lifespan and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
- Antimicrobial Activity : Quinoline-pyrimidine hybrid compounds derived from quinolinones have been investigated for their antimicrobial activity. This study highlights their potential in developing new antimicrobial agents (Toan et al., 2020).
Properties
Molecular Formula |
C19H25NO |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(E)-3-Methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20-17/h8-12,14H,3-7,13H2,1-2H3,(H,20,21)/b9-8+ |
InChI Key |
XICKFFMQHHMRFO-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CC1=C(C(=O)C2=CC=CC=C2N1)C |
SMILES |
O=C1C(C)=C(C/C=C/CCCCCC)NC2=C1C=CC=C2 |
Canonical SMILES |
CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMNQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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